molecular formula C22H17F3O2 B1401427 2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid CAS No. 1195821-09-0

2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid

Cat. No. B1401427
M. Wt: 370.4 g/mol
InChI Key: VJJGOAJTDWSDMB-UHFFFAOYSA-N
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Description

2’,3,5-Trifluoro-4’‘-propyl-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid is an organic compound . It is a member of the terphenyl family, which are polycyclic aromatic hydrocarbons consisting of three connected benzene rings . The compound has a molecular formula of C21H17F3 and a molecular weight of 326.36 .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium carbonate and bis-triphenylphosphine-palladium (II) chloride in Solmix A-11 at 60 - 65℃ under an inert atmosphere . The yield based on the compound was 57.5% .


Molecular Structure Analysis

The molecular structure of this compound is characterized by three connected benzene rings (terphenyl) with fluorine and propyl substitutions . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a density of 1.157±0.06 g/cm3 . Other physical and chemical properties such as solubility, boiling point, and vapor pressure are not provided in the search results.

Scientific Research Applications

  • Crystal Structures and Hydrogen Bonding in Derivatives : A study by Owczarzak et al. (2013) discusses the crystal structures of derivatives of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid. The research focuses on the influence of hydrogen bonding on crystal packing, revealing different pseudo-symmetries and polymorphisms in these compounds. This information is crucial for understanding the material properties of such compounds, which can be applied in material science and engineering (Owczarzak et al., 2013).

  • Nematic Stability in Fluorinated Terphenyls : Pytlarczyk et al. (2021) present synthetic methodologies for 2,2′,4-trifluoro-4”-alkyl-[1,1′:4′,1”]terphenyls. The study finds that fluorination in the inner-core position promotes a nematic phase, important for liquid crystal technology. This research could have implications for the development of advanced materials in displays and optics (Pytlarczyk et al., 2021).

  • Metal-Organic Frameworks (POMOFs) Construction : Dong et al. (2017) explore the construction of (3,6)-connected polyoxometalate-based metal-organic frameworks using terphenyl-based tricarboxylates. This research is significant for the development of novel MOFs with potential applications in gas storage, catalysis, and sensing (Dong et al., 2017).

  • Third-Order Nonlinear Optical Response in Fluorinated Terphenyls : Adeel et al. (2021) study the third-order nonlinear optical properties of fluorinated terphenyl compounds. Their findings suggest significant potential for these compounds in nonlinear optics, which is crucial for the development of optical devices like lasers and photonic circuits (Adeel et al., 2021).

Safety And Hazards

This compound is noted to harm public health and the environment by destroying ozone in the upper atmosphere . Further safety and hazard information is not provided in the search results.

properties

IUPAC Name

2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3O2/c1-2-3-13-4-6-14(7-5-13)15-8-9-17(18(23)10-15)16-11-19(24)21(22(26)27)20(25)12-16/h4-12H,2-3H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJGOAJTDWSDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743585
Record name 1~3~,1~5~,2~2~-Trifluoro-3~4~-propyl[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid

CAS RN

1195821-09-0
Record name 1~3~,1~5~,2~2~-Trifluoro-3~4~-propyl[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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